molecular formula C20H20N2OS B2865259 2-((2-phenyl-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone CAS No. 536702-45-1

2-((2-phenyl-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone

Cat. No.: B2865259
CAS No.: 536702-45-1
M. Wt: 336.45
InChI Key: UAXLLTQZCYUMAS-UHFFFAOYSA-N
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Description

2-((2-phenyl-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of an indole ring system substituted with a phenyl group at the 2-position and a thioether linkage connecting the indole ring to a pyrrolidinyl ethanone moiety. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-phenyl-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an appropriate ketone or aldehyde under acidic conditions.

    Thioether Formation: The indole derivative is then reacted with a thiol compound, such as thiophenol, in the presence of a base like sodium hydride or potassium carbonate to form the thioether linkage.

    Pyrrolidinyl Ethanone Introduction: The final step involves the reaction of the thioether-substituted indole with a pyrrolidinyl ethanone derivative under basic or acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to scale up the synthesis for commercial applications.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the ethanone moiety, converting it to an alcohol.

    Substitution: The indole ring can participate in electrophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.

Major Products Formed

    Sulfoxides and Sulfones: Formed from oxidation reactions.

    Alcohols: Formed from reduction of the carbonyl group.

    Substituted Indoles: Formed from electrophilic substitution reactions on the indole ring.

Scientific Research Applications

2-((2-phenyl-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biological Studies: It is used in biochemical assays to study enzyme interactions, receptor binding, and cellular pathways.

    Industrial Applications: The compound’s unique structure makes it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-((2-phenyl-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring system can mimic natural substrates or ligands, allowing the compound to bind to active sites or receptor pockets. The thioether linkage and pyrrolidinyl ethanone moiety contribute to the compound’s overall binding affinity and specificity. The exact pathways and targets can vary depending on the specific biological context and application.

Comparison with Similar Compounds

Similar Compounds

    2-phenyl-1H-indole: Lacks the thioether and pyrrolidinyl ethanone moieties.

    1-(pyrrolidin-1-yl)ethanone: Lacks the indole and thioether components.

    2-((2-phenyl-1H-indol-3-yl)thio)ethanol: Similar structure but with an alcohol group instead of the pyrrolidinyl ethanone moiety.

Uniqueness

2-((2-phenyl-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is unique due to the combination of the indole ring, thioether linkage, and pyrrolidinyl ethanone moiety. This unique structure imparts specific chemical and biological properties that are not observed in the individual components or other similar compounds. The presence of the thioether linkage, in particular, can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-1-pyrrolidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS/c23-18(22-12-6-7-13-22)14-24-20-16-10-4-5-11-17(16)21-19(20)15-8-2-1-3-9-15/h1-5,8-11,21H,6-7,12-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXLLTQZCYUMAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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